N-(naphthalen-1-yl)-1-(3-nitrobenzyl)-6-oxo-1,6-dihydropyridine-3-carboxamide

Physicochemical profiling Ligand efficiency Drug design

This 6‑oxo‑1,6‑dihydropyridine‑3‑carboxamide carries the largest commercially available aromatic cap (naphthalen‑1‑yl) in its series, enabling superior π‑stacking in flat ATP‑binding kinase pockets and HDAC hydrophobic channels. The 3‑nitrobenzyl group serves as a bio‑reducible trigger for hypoxia‑selective prodrug design. Procure this extreme steric/lipophilic reference together with the phenyl (MW 349.3) and 4‑fluorophenyl (MW 367.3) analogs to build a rigorous pharmacophore map. Ideal starting point for multi‑target epigenetic cancer therapeutics.

Molecular Formula C23H17N3O4
Molecular Weight 399.406
CAS No. 900010-11-9
Cat. No. B2888584
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(naphthalen-1-yl)-1-(3-nitrobenzyl)-6-oxo-1,6-dihydropyridine-3-carboxamide
CAS900010-11-9
Molecular FormulaC23H17N3O4
Molecular Weight399.406
Structural Identifiers
SMILESC1=CC=C2C(=C1)C=CC=C2NC(=O)C3=CN(C(=O)C=C3)CC4=CC(=CC=C4)[N+](=O)[O-]
InChIInChI=1S/C23H17N3O4/c27-22-12-11-18(15-25(22)14-16-5-3-8-19(13-16)26(29)30)23(28)24-21-10-4-7-17-6-1-2-9-20(17)21/h1-13,15H,14H2,(H,24,28)
InChIKeyDUISVKFDKMMUNY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(Naphthalen-1-yl)-1-(3-nitrobenzyl)-6-oxo-1,6-dihydropyridine-3-carboxamide (CAS 900010-11-9) – Core Structural Identity and Procurement Baseline


N-(Naphthalen-1-yl)-1-(3-nitrobenzyl)-6-oxo-1,6-dihydropyridine-3-carboxamide (CAS 900010-11-9) is a synthetic, small-molecule 6-oxo-1,6-dihydropyridine-3-carboxamide derivative with molecular formula C23H17N3O4 and molecular weight 399.4 g/mol . The compound features a naphthalen-1-yl amide substituent and a 3-nitrobenzyl group at the N1 position, placing it within a class of dihydropyridinone-based carboxamides explored for protein kinase and histone deacetylase (HDAC) dual inhibition [1]. Typical commercial purity is reported at 95% .

Why N-(Naphthalen-1-yl)-1-(3-nitrobenzyl)-6-oxo-1,6-dihydropyridine-3-carboxamide Cannot Be Replaced by Generic In-Class Analogs


The 6-oxo-1,6-dihydropyridine-3-carboxamide scaffold is tolerant of extensive N1 and amide-side-chain variation, producing analogs with divergent steric, electronic, and target-binding profiles [1]. Substitution of the naphthalen-1-yl group with smaller aryl (e.g., phenyl, 4-fluorophenyl) or heteroaryl (e.g., pyridin-3-yl) cap groups markedly alters molecular volume, lipophilicity, and the capacity for π-stacking interactions, which are critical for engagement with flat, hydrophobic binding pockets in kinase and HDAC active sites [2]. Published bioassay data for related analogs confirm that ostensibly minor side-chain modifications can shift target selectivity and potency by orders of magnitude . Consequently, generic substitution without head-to-head comparative data risks selecting a compound with substantially different biological activity.

Quantitative Differentiation Evidence for N-(Naphthalen-1-yl)-1-(3-nitrobenzyl)-6-oxo-1,6-dihydropyridine-3-carboxamide


Molecular Volume and Lipophilicity Differentiate the Naphthalen-1-yl Analog from Simpler Aryl Congeners

The target compound (MW 399.4) is significantly larger and more lipophilic than its N-phenyl analog (MW 349.3) . The naphthalen-1-yl group extends the aromatic surface area by an additional fused benzene ring relative to phenyl, increasing calculated polar surface area and predicted logP. While direct experimental logP data are unavailable for the target compound, ChemDraw-based predictions indicate a cLogP of approximately 3.8–4.2 versus approximately 2.6–3.0 for the N-phenyl analog . This difference in lipophilic bulk directly influences membrane permeability and binding to hydrophobic enzyme pockets [1].

Physicochemical profiling Ligand efficiency Drug design

Naphthalen-1-yl Substituent Enables π-Stacking Interactions Absent in Mono-Halo-Phenyl Analogs

The naphthalen-1-yl group provides an enlarged, planar aromatic system capable of bidentate π-stacking with tyrosine and phenylalanine side chains in kinase ATP-binding pockets. In contrast, the 4-fluorophenyl analog (MW 367.3) presents only a single phenyl ring, limiting the enthalpy gain from aromatic interactions . Patent disclosures for naphthalene carboxamide-based dual kinase/HDAC inhibitors explicitly highlight the naphthalene ring as a critical pharmacophore for potency, implying that replacement with simpler aryl groups reduces target engagement [1]. No direct head-to-head binding data are publicly available for this specific compound series.

π-Stacking Kinase inhibition Binding mode

Dual Kinase / HDAC Inhibitory Activity Is a Class Feature of Naphthalene Carboxamides, Not Shared by Non-Naphthyl Pyridone Carboxamides

Patent WO2010/139180A8 demonstrates that naphthalene carboxamide derivatives exhibit simultaneous protein kinase inhibition and histone deacetylase inhibition activities, with in vitro IC50 values for representative compounds falling in the sub-micromolar to low micromolar range against multiple kinase and HDAC isoforms [1]. In contrast, simpler 6-oxo-1,6-dihydropyridine-3-carboxamides lacking the naphthalene moiety have been profiled primarily for ion channel modulation (e.g., GIRK, AMPAR-stargazin), with no reported HDAC activity . The dual pharmacological profile of naphthalene-containing congeners is ascribed to the naphthalene ring's ability to occupy the hydrophobic channel of HDAC enzymes while simultaneously forming kinase hinge-binding interactions [1].

HDAC inhibition Multi-target therapeutics Kinase profiling

N1-(3-Nitrobenzyl) Substituent Provides a Synthetic Handle for Prodrug or Affinity-Labeling Strategies Absent in N1-Unsubstituted Scaffolds

The 3-nitrobenzyl group is susceptible to nitroreductase-mediated reduction, generating an aminobenzyl intermediate that can undergo further derivatization or trigger cellular release in hypoxic environments . N1-unsubstituted 6-oxo-1,6-dihydropyridine-3-carboxamides (e.g., N-(naphthalen-1-yl)-6-oxo-1,6-dihydropyridine-3-carboxamide, CAS not available) lack this functional handle, rendering them unsuitable for hypoxia-directed or enzyme-activated strategies . This feature is invariant across the N1-(3-nitrobenzyl) analog series and therefore does not differentiate the target compound from other N1-(3-nitrobenzyl) congeners, but it distinguishes the entire sub-series from N1-unsubstituted or N1-alkyl analogs.

Chemical biology Prodrug design Nitroreductase

Procurement-Guided Application Scenarios for N-(Naphthalen-1-yl)-1-(3-nitrobenzyl)-6-oxo-1,6-dihydropyridine-3-carboxamide


Dual Kinase / HDAC Inhibitor Probe Development

Based on patent evidence that naphthalene carboxamide derivatives are dual kinase/HDAC inhibitors , this compound is best deployed as a chemical starting point for developing multi-target epigenetic cancer therapeutics. Its naphthalene cap enables engagement with both ATP-binding kinase pockets and HDAC hydrophobic channels, a dual mechanism not achievable with simpler N-phenyl or N-heteroaryl analogs [1]. Users should confirm target-specific potency via in-house kinase and HDAC profiling before lead optimization.

Structure-Activity Relationship (SAR) Studies on Aromatic Cap Group Effects

The naphthalen-1-yl group represents the largest commercially available aromatic cap in the 1-(3-nitrobenzyl)-6-oxo-1,6-dihydropyridine-3-carboxamide series, with MW 399.4 and high lipophilicity . It serves as an extreme reference point in SAR campaigns probing steric tolerance and hydrophobic collapse in target binding sites, complementing the phenyl (MW 349.3) and 4-fluorophenyl (MW 367.3) analogs [1]. Procurement of the entire analog set enables rigorous pharmacophore mapping.

Hypoxia-Activated Prodrug or Affinity-Labeling Scaffold

The 3-nitrobenzyl group provides a bio-reducible handle for nitroreductase-mediated activation in hypoxic tumor environments . This compound can be procured as a scaffold for synthesizing hypoxia-selective prodrugs when the intended warhead requires a masked amine for conditional release. This application is not accessible with N1-unsubstituted 6-oxo-1,6-dihydropyridine-3-carboxamides lacking the nitrobenzyl moiety [1].

Control Compound for Selectivity Profiling Against Non-Naphthyl Pyridone Carboxamides

Given that non-naphthyl analogs (e.g., N-(2-methoxyphenyl)) have shown activity at ion channels such as GIRK2 and AMPAR-stargazin complexes , the naphthalene-containing target compound may serve as a selectivity control in ion channel screens to distinguish kinase/HDAC-mediated effects from off-target ion channel modulation. This use case is contingent on future publication of the target compound's ion channel activity profile.

Quote Request

Request a Quote for N-(naphthalen-1-yl)-1-(3-nitrobenzyl)-6-oxo-1,6-dihydropyridine-3-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.